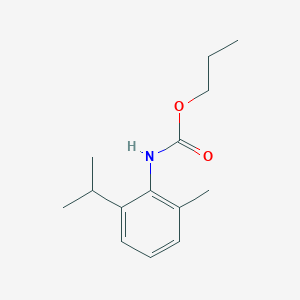
Propyl (2-isopropyl-6-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (2-isopropyl-6-methylphenyl)carbamate, also known as propoxur, is a carbamate insecticide that has been widely used in agriculture and public health for pest control. It was first synthesized in 1956 and has since been used for its broad-spectrum activity against a range of insects, including mosquitoes, flies, and cockroaches.
Mecanismo De Acción
Propoxur works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. When insects are exposed to Propyl (2-isopropyl-6-methylphenyl)carbamate, the enzyme is inhibited, leading to the accumulation of acetylcholine in the nervous system. This results in overstimulation of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects
Propoxur has been shown to have a range of biochemical and physiological effects on insects. It has been found to affect the activity of various enzymes, including acetylcholinesterase, esterases, and cytochrome P450s. It has also been shown to affect the metabolism of lipids and carbohydrates in insects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propoxur has several advantages for use in lab experiments. It is relatively easy to handle and can be used in a range of experimental setups. It is also relatively inexpensive, making it a cost-effective option for researchers. However, there are also some limitations to its use. It has been shown to have toxic effects on some non-target organisms, and its use in lab experiments should be carefully monitored to ensure the safety of researchers and test subjects.
Direcciones Futuras
There are several areas of future research for Propyl (2-isopropyl-6-methylphenyl)carbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of research is the study of the mechanisms of resistance to Propyl (2-isopropyl-6-methylphenyl)carbamate in insects, which could lead to the development of new strategies for pest control. Additionally, there is a need for more research on the long-term effects of Propyl (2-isopropyl-6-methylphenyl)carbamate exposure on human health and the environment.
Métodos De Síntesis
Propoxur can be synthesized by reacting 2-isopropyl-6-methylphenol with methyl isocyanate in the presence of a catalyst. The resulting product is then treated with propyl alcohol to yield Propyl (2-isopropyl-6-methylphenyl)carbamate. The synthesis process is relatively simple and can be carried out on a large scale, making it a cost-effective option for insecticide production.
Aplicaciones Científicas De Investigación
Propoxur has been extensively studied for its use in pest control. It has been found to be effective against a wide range of insects, including those that are resistant to other insecticides. It has been used in agriculture to control pests in crops such as cotton, corn, and soybeans. It has also been used in public health to control disease-carrying insects such as mosquitoes and flies.
Propiedades
Nombre del producto |
Propyl (2-isopropyl-6-methylphenyl)carbamate |
|---|---|
Fórmula molecular |
C14H21NO2 |
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
propyl N-(2-methyl-6-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO2/c1-5-9-17-14(16)15-13-11(4)7-6-8-12(13)10(2)3/h6-8,10H,5,9H2,1-4H3,(H,15,16) |
Clave InChI |
QYYKNHJAZWYDGS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=C(C=CC=C1C(C)C)C |
SMILES canónico |
CCCOC(=O)NC1=C(C=CC=C1C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)
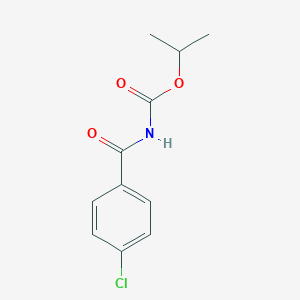
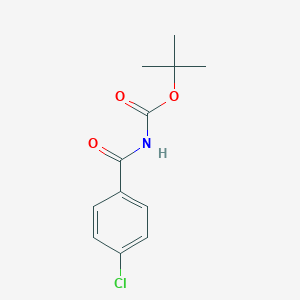
![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
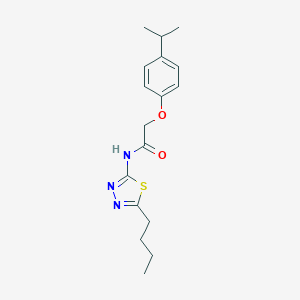
![4-(Allylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B255443.png)
![3-{[Butyl(ethyl)amino]methyl}-2,7,8-trimethyl-4-quinolinol](/img/structure/B255446.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)
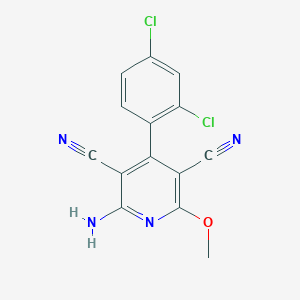
![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)
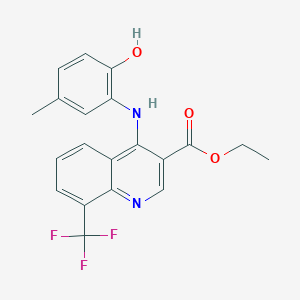
![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)